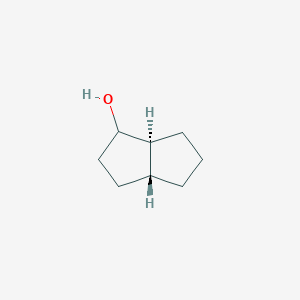

Rel-(3aR,6aS)-octahydropentalen-1-ol

Beschreibung

Rel-(3aR,6aS)-octahydropentalen-1-ol is a bicyclic alcohol characterized by a fused octahydropentalene core with a hydroxyl group at the 1-position. The stereochemistry of the compound is defined by the relative configurations at the 3a and 6a positions, which influence its three-dimensional conformation and intermolecular interactions.

Eigenschaften

Molekularformel |

C8H14O |

|---|---|

Molekulargewicht |

126.20 g/mol |

IUPAC-Name |

(3aR,6aS)-1,2,3,3a,4,5,6,6a-octahydropentalen-1-ol |

InChI |

InChI=1S/C8H14O/c9-8-5-4-6-2-1-3-7(6)8/h6-9H,1-5H2/t6-,7+,8?/m1/s1 |

InChI-Schlüssel |

AOONMBCPMGBOBG-KVARREAHSA-N |

Isomerische SMILES |

C1C[C@@H]2CCC([C@H]2C1)O |

Kanonische SMILES |

C1CC2CCC(C2C1)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3aR,6aS)-octahydropentalen-1-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the hydrogenation of a precursor compound under specific conditions to achieve the desired stereochemistry. The reaction conditions often include the use of a catalyst, such as palladium on carbon, and hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods

In an industrial setting, the production of Rel-(3aR,6aS)-octahydropentalen-1-ol may involve large-scale hydrogenation reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production .

Analyse Chemischer Reaktionen

Types of Reactions

Rel-(3aR,6aS)-octahydropentalen-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents like chromium trioxide or pyridinium chlorochromate.

Reduction: The compound can be reduced further to remove the hydroxyl group, typically using lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Thionyl chloride in pyridine, phosphorus tribromide in tetrahydrofuran.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alkanes.

Substitution: Formation of alkyl halides.

Wissenschaftliche Forschungsanwendungen

Rel-(3aR,6aS)-octahydropentalen-1-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Wirkmechanismus

The mechanism by which Rel-(3aR,6aS)-octahydropentalen-1-ol exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The bicyclic structure may also play a role in stabilizing the compound within the active site of enzymes, enhancing its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares rel-(3aR,6aS)-octahydropentalen-1-ol with key analogs, focusing on structural, stereochemical, and physicochemical properties.

Table 1: Structural Comparison of Bicyclic Alcohols

Key Comparisons

Core Structure and Stereochemistry The octahydropentalen core in the target compound differs from cyclopenta-fused pyrrole systems (e.g., and ) in ring connectivity and strain. Dihedral angles in bicyclic systems (e.g., 73–75° in isoxazolo derivatives from and ) suggest conformational rigidity, which may parallel the octahydropentalen framework’s stereochemical constraints .

Functional Group Influence

- The hydroxyl group in rel-(3aR,6aS)-octahydropentalen-1-ol contrasts with bulkier substituents like phenylmethyl () or tert-butyl carbamate (). Smaller substituents (e.g., -OH or -CH2OH) may improve solubility but reduce lipophilicity compared to analogs with aromatic or alkyl groups .

Crystallographic and Physicochemical Properties While crystallographic data for the target compound are unavailable, analogs such as the isoxazolo derivatives ( and ) crystallize in monoclinic systems (space group P121/c1) with layered packing driven by polar/nonpolar interactions. Similar packing behavior might be expected for rel-(3aR,6aS)-octahydropentalen-1-ol due to its hydroxyl group . The dibenzopyran derivatives () exhibit significantly higher molecular weights and extended aromatic systems, leading to distinct solubility and melting point profiles compared to smaller bicyclic alcohols .

Table 2: Crystallographic Parameters of Bicyclic Analogs

Research Implications and Limitations

- Structural Insights : The stereochemical rigidity of bicyclic alcohols like rel-(3aR,6aS)-octahydropentalen-1-ol may favor specific binding conformations in biological systems, though pharmacological data are absent in the evidence.

- Synthetic Challenges : The synthesis of such compounds often requires stereoselective hydrogenation or cyclization (e.g., ’s use of Pd/C hydrogenation), which may complicate scalability .

- Knowledge Gaps: Direct experimental data (e.g., NMR, melting points) for the target compound are lacking, necessitating further characterization to validate comparisons.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.